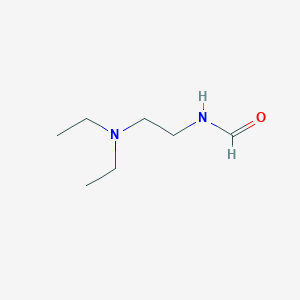

N-(2-(Diethylamino)ethyl)formamide

Description

Structural Classification and Nomenclature within Amide Chemistry

N-(2-(Diethylamino)ethyl)formamide is classified as a secondary amide. An amide is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. masterorganicchemistry.com The classification (primary, secondary, or tertiary) depends on the number of carbon-containing groups attached to the nitrogen atom, excluding the carbonyl group itself. In this case, the nitrogen atom of the formamide (B127407) is bonded to one hydrogen and one ethyl group, which is itself substituted, thus classifying it as a secondary amide.

The systematic IUPAC name for the compound is This compound . This name is derived by identifying the parent formamide (methanamide) and the substituent attached to the nitrogen atom, which is a 2-(diethylamino)ethyl group. simsonpharma.com The structure consists of a terminal formyl group (CHO) bonded to the nitrogen of an N,N-diethylethylenediamine backbone.

Below is a table summarizing the key identifiers and properties of the compound.

| Identifier | Value | Reference |

| CAS Number | 98433-12-6 | simsonpharma.com |

| Molecular Formula | C7H16N2O | simsonpharma.com |

| Molecular Weight | 144.21 g/mol | simsonpharma.com |

| Synonyms | This compound | simsonpharma.com |

Historical Context of Amide Synthesis Relevant to this compound

The synthesis of amides is one of the most fundamental and frequently performed reactions in organic chemistry. Historically, the most direct method involves the reaction of a carboxylic acid with an amine at high temperatures to eliminate a molecule of water. wikipedia.org More practical and milder methods were developed over time, which are relevant to the potential synthesis of this compound.

A common and historically significant approach is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride (in the Schotten-Baumann reaction) or an acid anhydride. masterorganicchemistry.comwikipedia.org For this compound, this would involve reacting N,N-diethylethylenediamine with a formic acid derivative like formyl chloride or formic anhydride. Another pathway is the aminolysis of an ester; for instance, reacting ethyl formate (B1220265) with N,N-diethylethylenediamine would yield the desired formamide and ethanol. wikipedia.org

In the 20th century, the development of coupling reagents revolutionized amide synthesis, particularly for sensitive substrates like those in peptide synthesis. masterorganicchemistry.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation from carboxylic acids and amines under mild, neutral conditions. masterorganicchemistry.com This type of reaction avoids the harsh conditions or highly reactive precursors of earlier methods. Other specialized methods like the Ritter reaction, which forms amides from alcohols or alkenes and a nitrile in strong acid, also represent the diverse historical development of amide synthesis.

Interactive Table: Key Amide Synthesis Reactions

| Reaction Name | Reactants | Brief Description | Historical Significance |

| Direct Thermal Condensation | Carboxylic Acid + Amine | Requires high heat to drive off water. wikipedia.org | The most fundamental but often impractical method. |

| Schotten-Baumann Reaction | Acyl Chloride + Amine | A robust and widely used method, often performed in a two-phase system. masterorganicchemistry.com | Provided a more reliable and general route to amides. |

| Ester Aminolysis | Ester + Amine | Reaction of esters with ammonia (B1221849) or amines; can be sluggish but is an atom-economical approach. nih.gov | An important method in both laboratory and industrial synthesis. nih.gov |

| Carbodiimide Coupling | Carboxylic Acid + Amine + Coupling Agent (e.g., DCC) | Allows for amide formation under very mild, neutral conditions. masterorganicchemistry.com | Crucial for the synthesis of complex and sensitive molecules like peptides. masterorganicchemistry.com |

| Ritter Reaction | Alkene/Alcohol + Nitrile | Forms secondary amides in the presence of strong acid via a carbocation intermediate. | A specialized method for accessing certain amide structures. |

Significance of the Diethylaminoethyl Moiety in Organic Synthesis Methodologies

The diethylaminoethyl group, -CH₂CH₂N(C₂H₅)₂, is a significant structural motif in organic and medicinal chemistry. Its importance stems from the physicochemical properties conferred by the tertiary amine. This group can act as a base, a nucleophile, or a ligand for metal coordination, and it can significantly influence the solubility and biological distribution of a parent molecule.

In synthetic methodologies, the diethylaminoethyl group is often introduced to add a basic, water-soluble handle to a molecule. A prominent example of its application is in Diethylaminoethyl cellulose (B213188) (DEAE-C), an anion-exchange resin widely used in chromatography for the purification of negatively charged biomolecules like proteins and nucleic acids. arkat-usa.orgwikipedia.org In this context, the positively charged (protonated) diethylaminoethyl groups bound to the cellulose matrix reversibly bind to negatively charged molecules. wikipedia.org

The precursor, 2-(diethylamino)ethanol, is used in the production of various commodities, including the local anesthetic procaine, which is synthesized from 4-aminobenzoic acid and 2-(diethylamino)ethanol. atamankimya.com This highlights the role of the moiety as a key building block for pharmacologically active compounds. Furthermore, the reactivity of the diethylaminoethyl group itself is exploited in synthesis. For example, transesterification of 2-(diethylamino)ethyl methacrylate (B99206) with methanol (B129727) demonstrates the chemical transformations this group can participate in or influence. rsc.org Its presence in a molecule imparts specific reactivity and properties that are leveraged across various fields, from materials science to pharmaceutical development. atamankimya.comsigmaaldrich.com

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and structurally related compounds primarily positions it as a chemical intermediate and a reference standard in analytical chemistry. While direct research on the compound itself is limited, its structure appears in broader research contexts, particularly in pharmaceutical development and materials science.

One significant area is in the synthesis and analysis of active pharmaceutical ingredients (APIs). For instance, a closely related and more complex molecule, N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-86-5), is a known intermediate and process-related impurity in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. researchgate.netdaicelpharmastandards.comnih.gov The synthesis and characterization of such impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product, making compounds like this compound relevant as potential precursors or fragments in impurity reference standard synthesis. veeprho.com

Another research trajectory involves the study of the physicochemical properties of molecules containing the N-(2-(diethylamino)ethyl)benzamide scaffold. For example, detailed computational and spectroscopic studies have been performed on 4-Amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) complexes to understand their electronic structure, stability, and intermolecular interactions. nih.gov These fundamental studies provide insight into how the diethylaminoethyl moiety influences molecular geometry and reactivity, which is applicable to the broader class of related compounds.

The diethylaminoethyl group is also incorporated into polymers for various applications. While not a direct study of this compound, research on polymers derived from monomers like 2-(diethylamino)ethyl methacrylate (DEAEMA) explores how this functional group can impart pH-responsive properties to materials. rsc.org This indicates a research direction in functional materials where the basicity and solubility characteristics of the diethylaminoethyl group are exploited.

Structure

3D Structure

Properties

CAS No. |

98433-12-6 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]formamide |

InChI |

InChI=1S/C7H16N2O/c1-3-9(4-2)6-5-8-7-10/h7H,3-6H2,1-2H3,(H,8,10) |

InChI Key |

ZBGOAWCNVXCVFE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC=O |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization Techniques Applied to N 2 Diethylamino Ethyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of N-(2-(Diethylamino)ethyl)formamide, offering detailed insights into its proton and carbon framework.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information for identifying the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

A key feature in the ¹H NMR spectrum of amides is the signal for the formyl proton (CHO), which typically appears downfield. For N,N-diethylformamide, a related compound, this proton resonates around 8.055 ppm. chemicalbook.com The protons on the carbons adjacent to the nitrogen atoms will also have distinct chemical shifts. For instance, in N-ethylformamide, the methylene (B1212753) protons (CH2) next to the formamide (B127407) nitrogen appear around 3.3 ppm. chemicalbook.com

The protons of the diethylamino group are expected to show a quartet for the methylene protons (CH2) due to coupling with the methyl protons, and a triplet for the terminal methyl protons (CH3). The ethylenediamine (B42938) backbone will exhibit two methylene signals, with their chemical shifts influenced by the adjacent formamide and diethylamino groups.

J-coupling constants provide information about the connectivity of adjacent protons. For example, the typical coupling constant between vicinal protons in an ethyl group is around 7 Hz. Analysis of these coupling patterns helps to confirm the ethyl groups and the connectivity of the ethylenediamine bridge.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Formyl H (CHO) | ~8.0 | s |

| Methylene H (NH-CH₂) | ~3.3-3.5 | t |

| Methylene H (CH₂-N(Et)₂) | ~2.6-2.8 | t |

| Methylene H (N-CH₂-CH₃) | ~2.5 | q |

Note: These are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) of the formamide group is characteristically found in the downfield region of the spectrum, typically between 160 and 170 ppm. For instance, in N,N-diethylformamide, the carbonyl carbon appears at approximately 163.15 ppm. washington.edu The carbons of the diethylamino group and the ethylenediamine bridge will resonate at higher field strengths. The methylene carbons attached to the nitrogen atoms are expected in the 40-60 ppm range, while the methyl carbons will be the most upfield, typically below 20 ppm. docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C (C=O) | ~163 |

| Methylene C (NH-CH₂) | ~40-45 |

| Methylene C (CH₂-N(Et)₂) | ~50-55 |

| Methylene C (N-CH₂-CH₃) | ~45-50 |

Note: These are predicted values and can be influenced by solvent and other experimental factors.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable. science.govyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY spectra would show correlations between the methylene protons of the ethylenediamine bridge, as well as between the methylene and methyl protons of the diethyl groups. This helps to trace the connectivity through the molecule's backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of a specific methylene group will show a cross-peak with the signal of the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, the formyl proton should show a correlation to the carbonyl carbon and the adjacent methylene carbon in the ethylenediamine bridge.

Dynamic NMR Studies (if relevant for conformational analysis or hindered rotation)

Amides are known to exhibit hindered rotation around the C-N bond due to its partial double bond character. nih.govresearchgate.net This can lead to the observation of distinct signals for atoms that would otherwise be equivalent, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. youtube.comfu-berlin.decore.ac.uk

In this compound, hindered rotation around the formamide C-N bond could result in different magnetic environments for the two ethyl groups on the diethylamino nitrogen at low temperatures. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence of these distinct signals into a single, averaged signal. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for this rotational process.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the most informative regions in the IR and Raman spectra are those corresponding to the amide group vibrations. spectroscopyonline.com

Amide I, II, and III Band Analysis

The amide group gives rise to several characteristic bands in vibrational spectra, which are sensitive to the molecular conformation. researchgate.netnih.govnih.gov

Amide I Band : This band, appearing in the range of 1630-1690 cm⁻¹, is primarily due to the C=O stretching vibration. ucla.edu It is one of the most intense absorptions in the IR spectrum of an amide. spectroscopyonline.com In a related compound, fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide, a sharp band at 1637.5 cm⁻¹ is attributed to the C=O stretch. researchgate.net

Amide II Band : Found between 1515 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com It is typically strong in the IR spectrum but can be weak or absent in the Raman spectrum of some polypeptides. colorado.edu

Amide III Band : This is a more complex vibrational mode, appearing in the 1250-1350 cm⁻¹ region, and results from a mixture of C-N stretching, N-H in-plane bending, and other vibrations. nih.gov

Table 3: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300-3500 | IR, Raman |

| C-H Stretch | 2850-3000 | IR, Raman |

| Amide I (C=O Stretch) | 1630-1690 | IR (strong), Raman |

| Amide II (N-H bend, C-N stretch) | 1515-1570 | IR (strong), Raman (variable) |

Characteristic Vibrations of the Diethylaminoethyl Moiety

The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic vibrations corresponding to its constituent functional groups. The diethylaminoethyl moiety, in particular, will present several distinct absorption bands.

The C-N stretching vibrations of the tertiary amine are anticipated to appear in the region of 1250-1020 cm⁻¹. The C-H stretching vibrations of the ethyl groups will be observed in the 2975-2860 cm⁻¹ range, with the asymmetric stretches appearing at higher wavenumbers than the symmetric stretches. Furthermore, the C-H bending vibrations of the CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ region.

For comparative purposes, the IR spectrum of the related compound N-ethylformamide shows characteristic bands that can provide insight into the formamide portion of the target molecule. chemicalbook.comnist.gov Similarly, data from N,N-diethylformamide can help in assigning vibrations of the diethylamino group. chemicalbook.comnist.gov

Predicted IR Absorption Bands for the Diethylaminoethyl Moiety

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Asymmetric Stretch (CH₃) | ~2970 |

| C-H Asymmetric Stretch (CH₂) | ~2940 |

| C-H Symmetric Stretch (CH₃) | ~2875 |

| C-H Symmetric Stretch (CH₂) | ~2860 |

| C-H Scissoring (CH₂) | ~1470 |

| C-H Asymmetric Bend (CH₃) | ~1455 |

| C-H Symmetric Bend (CH₃) | ~1380 |

| C-N Stretch | 1250-1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound (molar mass: 144.21 g/mol ) is expected to provide valuable information regarding its molecular weight and structural features through its fragmentation pattern. sigmaaldrich.com The presence of two nitrogen atoms dictates that the molecular ion peak ([M]⁺) will have an even mass-to-charge ratio (m/z), in accordance with the nitrogen rule.

The fragmentation is likely to be initiated by the ionization of one of the lone pairs of electrons on the nitrogen atoms. Subsequent fragmentation pathways would involve cleavage of C-C and C-N bonds. A prominent fragmentation pathway for aliphatic amines is the α-cleavage, which for the diethylamino group would involve the loss of a methyl or ethyl radical.

Analysis of the mass spectrum of the related compound N,N-diethylformamide (molar mass: 101.15 g/mol ) reveals characteristic fragments that can be used to predict the fragmentation of the target molecule. nist.gov

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 144 | [C₇H₁₆N₂O]⁺ | Molecular Ion |

| 129 | [C₆H₁₃N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 115 | [C₅H₁₁N₂O]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the C-C bond between the two nitrogen atoms |

| 72 | [C₄H₁₀N]⁺ | α-cleavage at the diethylamino group |

| 58 | [C₃H₈N]⁺ | Further fragmentation of the diethylaminoethyl moiety |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would allow for the determination of the exact mass of this compound and its fragments, enabling the confirmation of its elemental composition. The predicted exact mass of the molecular ion [M]⁺ is 144.1263 g/mol . HRMS would be crucial in distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would provide further structural confirmation by isolating a specific fragment ion and inducing its further fragmentation. For example, isolating the prominent fragment at m/z 86 and subjecting it to collision-induced dissociation would yield a characteristic fragmentation pattern, confirming the connectivity of the atoms within that fragment and, by extension, the structure of the parent molecule.

Advanced X-ray Crystallography Studies for Solid-State Structure (if single crystals available)

As of the current literature review, no X-ray crystallography studies have been reported for this compound. To perform such a study, the compound would first need to be obtained in a crystalline form of suitable quality.

Molecular Conformation and Intermolecular Interactions

Should a crystal structure be determined, it would provide definitive information on the three-dimensional arrangement of the atoms in the solid state. This would include bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule.

The presence of the N-H group in the formamide moiety and the lone pairs on the oxygen and nitrogen atoms suggests that intermolecular hydrogen bonding would be a significant feature in the crystal packing. Specifically, N-H···O=C hydrogen bonds between the formamide groups of adjacent molecules are highly probable, potentially leading to the formation of chains or more complex networks. The conformation of the flexible diethylaminoethyl chain would also be determined, showing how it arranges to optimize packing and intermolecular interactions. Analysis of related structures, such as N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, which has been characterized by X-ray crystallography, could provide insights into the potential conformations and packing motifs. nih.gov

Crystallographic Data Refinement and Interpretation

As no crystallographic data for this compound is publicly available, a discussion on its data refinement and interpretation cannot be provided. The following tables are placeholders to illustrate the type of data that would be presented if a crystal structure were determined.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₁₆N₂O |

| Formula weight | 144.22 g/mol |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? ° |

| b = ? Å, β = ? ° | |

| c = ? Å, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ? ° |

| Index ranges | ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ? |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | Data not available |

| Max. and min. transmission | ? and ? |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] and Angles [°] for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| O1-C1 | Data not available | C1-N1-C2 | Data not available |

| N1-C1 | Data not available | C1-N1-H1 | Data not available |

| N1-C2 | Data not available | C2-N1-H1 | Data not available |

| N2-C4 | Data not available | C3-N2-C5 | Data not available |

| N2-C6 | Data not available | C3-N2-C4 | Data not available |

| C2-C3 | Data not available | C5-N2-C4 | Data not available |

Table 3: Hydrogen Bonds for this compound [Å and °]

| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| Data not available |

Theoretical and Computational Investigations of N 2 Diethylamino Ethyl Formamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules from first principles. osti.gov These methods solve the Schrödinger equation or its density-based equivalent to predict a wide range of molecular characteristics with high accuracy. For N-(2-(Diethylamino)ethyl)formamide, these calculations can elucidate its preferred three-dimensional arrangement, electronic properties, and the nature of its chemical bonds.

The conformational landscape of this compound is of particular interest due to its flexible ethylaminoethyl chain and the formamide (B127407) group, which can exhibit rotational isomerism. Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure.

Conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the single bonds. This process identifies various stable conformers and the transition states that connect them. For instance, the rotation around the C-N bonds of the diethylamino group and the C-C and C-N bonds of the ethylformamide backbone would be systematically investigated. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Advanced computational methods can be employed to accurately predict the relative energies of different conformers. nii.ac.jp The choice of the functional and basis set in DFT calculations is critical for obtaining reliable results. For flexible molecules like this compound, methods that account for dispersion interactions are often necessary for accurate energy predictions.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180 (anti) | 0.00 | 65 |

| 2 | 60 (gauche) | 1.20 | 25 |

| 3 | -60 (gauche) | 1.25 | 10 |

Note: This table is for illustrative purposes to show the type of data generated from conformational analysis. Actual values would require specific quantum chemical calculations.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized on the lone pairs of the nitrogen and oxygen atoms, while the LUMO is likely to be an antibonding π* orbital of the formamide group.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. The ESP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the diethylamino group, and a positive potential around the hydrogen atoms of the formamide and ethyl groups.

The distribution of electron density within a molecule provides insights into its bonding and reactivity. Quantum chemical calculations can be used to compute the charge density at any point in the molecule and to perform population analyses, such as Mulliken or Natural Bond Orbital (NBO) analysis, to assign partial charges to each atom.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution (if applicable)

While quantum chemical calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and other dynamic processes. nih.gov

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules, such as water or an organic solvent, and simulating their movements over a period of time. This would provide insights into how the molecule behaves in a solution, including its conformational flexibility, interactions with the solvent, and its diffusion and transport properties. The force field used in the MD simulation is crucial for obtaining realistic results and should accurately describe the intra- and intermolecular interactions of this compound.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. osti.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help in assigning the peaks in an experimental NMR spectrum and in determining the three-dimensional structure of the molecule in solution.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule. For this compound, the C=O stretching frequency of the formamide group would be a prominent feature in the IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This can provide information about the electronic transitions in the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | 8.1 (formyl H) | - |

| ¹³C NMR Chemical Shift (ppm) | 165.2 (C=O) | - |

| IR Frequency (cm⁻¹) | 1680 (C=O stretch) | - |

| UV-Vis λmax (nm) | 210 | - |

Investigation of Hydrogen Bonding and Solvent-Solute Interactions

Hydrogen bonding plays a crucial role in the structure and properties of many chemical and biological systems. mdpi.com this compound has both hydrogen bond donor (the N-H group of the formamide) and acceptor (the carbonyl oxygen and the tertiary amine nitrogen) sites.

Computational methods can be used to investigate the hydrogen bonding interactions of this compound with itself (self-association) or with solvent molecules. researchgate.net By calculating the interaction energies, geometries, and vibrational frequency shifts upon hydrogen bond formation, the strength and nature of these interactions can be characterized. researchgate.net The Atoms in Molecules (AIM) theory can be applied to analyze the electron density topology and to identify and characterize the hydrogen bonds.

Understanding the solvent-solute interactions is essential for predicting the behavior of this compound in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to account for the bulk effect of the solvent on the solute's properties. For more detailed insights, explicit solvent models, where individual solvent molecules are included in the simulation, can be employed in MD simulations to study the specific hydrogen bonding and other non-covalent interactions between the solute and the solvent molecules.

Computational Mechanistic Studies of Reactions Involving this compound

While direct computational mechanistic studies specifically targeting this compound are not extensively available in the current body of scientific literature, a robust understanding of its potential reactive pathways can be inferred from theoretical investigations of its core functional moieties: the formamide group and the N,N-diethylaminoethyl group. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate reaction mechanisms, identify transition states, and calculate the energetic landscapes of chemical reactions.

Hydrolysis and Decomposition of the Formamide Moiety

The formamide group is susceptible to hydrolysis, a reaction of significant interest in biological and industrial contexts. Computational studies on the hydrolysis of simple amides like formamide have revealed detailed mechanistic pathways that are likely applicable to this compound.

Neutral Hydrolysis:

Ab initio molecular dynamics simulations have been instrumental in understanding the role of the solvent in these reactions, indicating that explicit water molecules play a crucial role in stabilizing transition states and intermediates. nih.gov For this compound, the hydrolysis would be expected to yield formic acid and N,N-diethylethane-1,2-diamine.

Illustrative Energetics of Formamide Hydrolysis:

To illustrate the typical energy changes during such a reaction, the following table presents hypothetical relative free energies for the key species involved in the neutral hydrolysis of a formamide, based on data from analogous systems.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Formamide + 2H₂O | 0.0 |

| Transition State 1 | Formation of diol intermediate | +25.5 |

| Intermediate | Tetrahedral diol | +15.2 |

| Transition State 2 | Proton transfer | +20.8 |

| Products | Formic Acid + Amine + H₂O | -5.7 |

This table is interactive. Click on the headers to sort the data.

Decomposition Pathways:

Unimolecular decomposition of formamide has also been a subject of computational investigation, revealing several potential pathways at elevated energies. These include decarbonylation to produce ammonia (B1221849) and carbon monoxide, and dehydration to form hydrogen cyanide and water. nih.gov Direct chemical dynamics simulations using DFT methods have been employed to map out these reaction channels and their branching ratios. nih.gov While these reactions typically require significant energy input, they represent potential degradation pathways for this compound under pyrolytic conditions.

Reactions Involving the N,N-Diethylaminoethyl Group

The tertiary amine of the N,N-diethylaminoethyl group introduces additional reactive sites into the molecule, primarily involving oxidation and radical-mediated reactions.

Oxidation Mechanisms:

The oxidation of tertiary amines has been studied computationally, often in the context of biological metabolism or electrochemical processes. A common initial step is the one-electron oxidation of the nitrogen atom to form a radical cation. nih.gov This highly reactive intermediate can then undergo several transformations.

One prominent pathway is the deprotonation of a carbon atom adjacent (alpha) to the nitrogen, leading to the formation of an α-amino radical. nih.gov This radical can be further oxidized to an iminium ion. In the case of this compound, this would involve the loss of a proton from one of the methylene (B1212753) groups of the ethyl substituents on the tertiary amine.

Illustrative Transition State Geometries for Hydrogen Abstraction:

Computational studies can precisely calculate the geometries of transition states. The following table provides hypothetical key bond lengths for a transition state involving hydrogen abstraction from the α-carbon of the diethylamino group by a generic radical (X•).

| Bond | Description | Bond Length (Å) |

| C-H | Breaking C-H bond | 1.35 |

| H-X | Forming H-X bond | 1.10 |

| C-N | Carbon-Nitrogen bond | 1.46 |

This table is interactive. Click on the headers to sort the data.

Radical Addition Reactions:

The α-amino radicals formed from the oxidation of the tertiary amine can also participate in addition reactions with suitable radical acceptors, such as electron-deficient alkenes. rsc.org Photochemical and electrochemical methods can initiate these radical chain reactions. While specific computational studies on this compound in this context are lacking, the general principles derived from studies on other tertiary amines would apply. researchgate.netmdpi.com

The interplay between the formamide and the tertiary amine functionalities presents an interesting area for future computational investigation. For instance, it is plausible that intramolecular interactions could influence the reactivity of either group. The protonated tertiary amine, for example, could potentially catalyze the hydrolysis of the formamide group. Detailed DFT calculations would be necessary to explore the energetic feasibility of such cooperative reaction pathways.

Reactivity and Reaction Mechanisms Involving N 2 Diethylamino Ethyl Formamide

Hydrolysis Reactions and Mechanism Studies

The hydrolysis of N-(2-(Diethylamino)ethyl)formamide involves the cleavage of the amide bond to yield formic acid and N,N-diethylethylenediamine. This reaction is a fundamental process for amides and can be catalyzed by either acid or base.

Under acidic conditions, the reaction mechanism typically begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the subsequent elimination of the amine, N,N-diethylethylenediamine, to form formic acid.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the N,N-diethylethylenediamide anion, a very strong base. This anion subsequently deprotonates the formic acid that is formed, driving the reaction to completion. The presence of the tertiary amine group within the same molecule can influence the reaction kinetics, potentially through intramolecular catalysis or by affecting the protonation state of the molecule in solution.

Reactions at the Formamide (B127407) Moiety

The formamide group is the site of several key reactions, including the removal of the formyl group (decarbonylation) and its transfer to other molecules (amidation and formylation).

Decarbonylation to Amines

Decarbonylation of this compound results in the formation of N,N-diethylethylenediamine. This transformation can be achieved under various conditions, often involving heat or specific reagents that facilitate the removal of the formyl group. This reaction is essentially the reverse of formylation and is a crucial step in synthetic pathways where the formyl group is used as a protecting group for the primary amine.

Transamidation Reactions

Transamidation involves the transfer of the formyl group from this compound to another amine. This reaction is a type of amidation where the compound acts as a formylating agent. The process is typically driven by the relative nucleophilicity of the amines and the stability of the leaving groups. It can be an effective method for the formylation of primary and secondary amines under specific reaction conditions.

Reactions at the Diethylamino Moiety

The tertiary amine of the diethylamino group is a nucleophilic and basic center, allowing for reactions such as alkylation and quaternization.

Alkylation involves the reaction of the tertiary amine with an alkyl halide or another electrophilic alkylating agent. This results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and is bonded to four alkyl groups.

Quaternization is the specific process of converting the tertiary amine into a quaternary ammonium salt. This significantly alters the chemical and physical properties of the molecule, including its solubility and electronic characteristics. The resulting quaternary ammonium compounds have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.

Role as a Ligand or Ligand Precursor in Coordination Chemistry

The presence of both a tertiary amine and an amide group allows this compound to function as a bidentate ligand in coordination chemistry. It can chelate to metal ions through the nitrogen of the diethylamino group and the oxygen of the formamide's carbonyl group. This forms a stable five-membered ring with the metal center. The nature of the resulting metal complex, including its geometry and stability, is influenced by the specific metal ion and the reaction conditions. The compound can also act as a precursor to other ligands, for instance, through hydrolysis to N,N-diethylethylenediamine, which is a well-known chelating agent.

Participation in Named Reactions

While not a classic substrate, the structural components of this compound are relevant to reactions like the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a method for formylating activated aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride. This compound could potentially form a similar Vilsmeier-type reagent, which could then be used to formylate other nucleophilic substrates. However, the presence of the additional diethylamino group might lead to competing side reactions or influence the reactivity of the intermediate Vilsmeier reagent.

Reaction Pathways Leading to Other Organic Compounds

This compound possesses two key reactive sites: the secondary formamide group and the tertiary amine. These functional groups allow the molecule to participate in a variety of chemical transformations, serving as a precursor for the synthesis of other organic compounds. The primary reaction pathways involve the hydrolysis of the formamide moiety and subsequent reactions of the resulting diamine.

One of the fundamental reactions of this compound is its hydrolysis to yield N,N-diethylethylenediamine. This reaction typically proceeds under basic or acidic conditions, cleaving the amide bond. The resulting N,N-diethylethylenediamine is a versatile building block in its own right, readily undergoing reactions such as acylation and condensation.

A notable application of the in-situ or ex-situ generated N,N-diethylethylenediamine is its reaction with diketene (B1670635) or its adducts. For instance, the reaction of N,N-diethylethylenediamine with the diketene-acetone adduct (2,2,6-trimethyl-1,3-dioxin-4-one) under reflux conditions leads to the formation of N-(2-Diethylamino-ethyl)-3-oxo-butyramide. This acetoacetamide (B46550) derivative is a key intermediate in the synthesis of various more complex molecules.

Furthermore, the N,N-diethylethylenediamine obtained from the hydrolysis of this compound can be utilized in the synthesis of heterocyclic compounds. For example, it can be reacted with appropriate precursors to form piperazine (B1678402) derivatives, which are significant scaffolds in medicinal chemistry.

Another potential, though less specifically documented, reaction pathway for this compound involves its role as a formylating agent, similar to other formamides. Under certain conditions, it could potentially transfer its formyl group to other nucleophiles. Additionally, the formamide group can be a precursor for the Vilsmeier-Haack reaction, where it reacts with phosphoryl chloride to form a Vilsmeier reagent. This reagent is a potent electrophile used to formylate electron-rich aromatic compounds. While general for formamides, specific examples utilizing this compound are not extensively reported in the literature.

The reduction of the formamide group represents another synthetic route. Although specific reducing agents and conditions for this compound are not detailed in the available literature, formamides can generally be reduced to amines. In this case, reduction would likely yield N,N,N'-triethylethylenediamine.

The following table summarizes the key reaction pathways of this compound leading to other organic compounds:

Interactive Data Table: Reaction Pathways of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Base or Acid / H₂O | N,N-Diethylethylenediamine | Hydrolysis |

| N,N-Diethylethylenediamine | 2,2,6-Trimethyl-1,3-dioxin-4-one | N-(2-Diethylamino-ethyl)-3-oxo-butyramide | Acylation |

| This compound | Phosphoryl Chloride | Vilsmeier Reagent (potential) | Vilsmeier-Haack Reagent Formation |

| This compound | Reducing Agent (e.g., LiAlH₄) | N,N,N'-Triethylethylenediamine (potential) | Reduction |

Applications of N 2 Diethylamino Ethyl Formamide As a Building Block in Complex Chemical Synthesis

Intermediate in the Synthesis of Pyrrole (B145914) and Indolinone Derivatives

A significant application of N-(2-(Diethylamino)ethyl)formamide is demonstrated in its role as a key intermediate in the synthesis of complex pharmaceutical compounds, such as Sunitinib. google.com Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and its intricate structure contains both pyrrole and indolinone ring systems. google.com

In the synthesis of Sunitinib, a derivative, N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a crucial precursor. google.comnih.gov This pyrrole derivative, which incorporates the N-(2-(diethylamino)ethyl)amide side chain, is synthesized and then undergoes further chemical modifications. The synthesis involves the formation of the pyrrole ring, followed by the introduction of various substituents.

| Intermediate | Precursor | Final Product Moiety | Reference |

| N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | This compound | Pyrrole derivative | google.comnih.gov |

| Sunitinib | N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | Pyrrole and Indolinone | google.com |

Precursor for Heterocyclic Compounds

The utility of this compound extends to its role as a precursor for a variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the incorporation of the diethylaminoethyl side chain can impart desirable pharmacokinetic properties to a molecule. The synthesis of N-heterocyclic carbene (NHC) precursors often involves multi-step sequences where bifunctional starting materials are employed. nih.govresearchgate.netbohrium.com

The synthesis of Sunitinib serves as a prime example of this compound's role as a precursor for complex heterocyclic systems. google.com The pyrrole ring, a five-membered nitrogen-containing heterocycle, is constructed in a process that ultimately attaches the N-(2-(diethylamino)ethyl)amide group. google.comnih.gov This pyrrole derivative is then used to construct the larger, more complex heterocyclic scaffold of Sunitinib, which also includes the indolinone ring system. google.com

Role in the Formation of Advanced Organic Scaffolds

Advanced organic scaffolds are complex molecular architectures that form the core of many functional molecules, including pharmaceuticals and materials. The synthesis of these scaffolds often requires building blocks that can introduce specific functionalities and structural motifs.

The synthesis of Sunitinib again highlights the importance of this compound in constructing such advanced scaffolds. google.com The final drug molecule is a complex organic scaffold that combines a substituted pyrrole, an indolinone, and the diethylaminoethyl side chain. google.com This intricate arrangement is achieved through a carefully designed synthetic route where the this compound-derived intermediate plays a pivotal role in the assembly of the final structure. google.com

Synthetic Utility in Multi-step Organic Transformations

Multi-step organic synthesis is a fundamental aspect of creating complex molecules from simpler starting materials. youtube.commit.edusavemyexams.com The process involves a series of chemical reactions that sequentially build up the target molecule. youtube.commit.edusavemyexams.com

Formation of the Pyrrole Ring: A substituted pyrrole is synthesized, incorporating the N-(2-(diethylamino)ethyl)amide side chain. google.com

Formylation of the Pyrrole: A formyl group is introduced onto the pyrrole ring, which is a necessary functional group for the subsequent condensation step. google.com

Condensation with the Indolinone: The formylated pyrrole derivative is reacted with a substituted indolinone to form the core structure of Sunitinib. google.com

Purification and Salt Formation: The final product is purified and may be converted into a salt form for improved stability and bioavailability. google.com

| Step | Description | Starting Material | Product |

| 1 | Formation of the Pyrrole Ring | Acyclic precursors | Substituted pyrrole with N-(2-(diethylamino)ethyl)amide side chain |

| 2 | Formylation of the Pyrrole | Substituted pyrrole | Formylated pyrrole derivative |

| 3 | Condensation with the Indolinone | Formylated pyrrole and substituted indolinone | Sunitinib free base |

| 4 | Purification and Salt Formation | Sunitinib free base | Purified Sunitinib salt |

Applications in Polymer Chemistry (e.g., in polymer synthesis involving diethylaminoethyl groups)

The diethylaminoethyl group is a valuable functional moiety in polymer chemistry, imparting unique properties to the resulting polymers. While this compound itself may not be a common monomer, the related compound 2-(N,N-Diethylamino)ethyl methacrylate (B99206) (DEAEMA) is widely used in the synthesis of functional polymers. specialchem.compolysciences.com

Polymers containing the diethylaminoethyl group, such as those derived from DEAEMA, are often pH-responsive. The tertiary amine in the diethylaminoethyl group can be protonated at low pH, leading to a change in the polymer's solubility and conformation. This property is exploited in various applications, including:

Drug Delivery: Smart hydrogels and drug carriers that release their payload in response to specific pH environments, such as those found in tumors or specific cellular compartments. polysciences.com

Coatings and Adhesives: Functional coatings with enhanced adhesion and water resistance. polysciences.com

Ion-Exchange Resins: Materials for water treatment and purification due to the ion-binding capacity of the amine groups. polysciences.com

Another relevant polymer is Diethylaminoethyl cellulose (B213188) (DEAE-C), which is a positively charged resin used extensively in ion-exchange chromatography for the separation and purification of biomolecules like proteins and nucleic acids. arkat-usa.orgresearchgate.net

| Polymer/Monomer | Key Feature | Application | Reference |

| Poly(2-(N,N-Diethylamino)ethyl methacrylate) (PDEAEMA) | pH-responsive tertiary amine | Drug delivery, smart coatings | polysciences.com |

| Diethylaminoethyl cellulose (DEAE-C) | Positively charged ion-exchange resin | Protein and nucleic acid purification | arkat-usa.orgresearchgate.net |

Analytical Methodologies for Detection and Quantification of N 2 Diethylamino Ethyl Formamide in Research Contexts

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Quantificationsielc.comgoogle.com

Chromatographic methods are fundamental in analytical chemistry for separating, identifying, and quantifying components within a mixture. sielc.com For N-(2-(Diethylamino)ethyl)formamide, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are principal techniques for assessing purity and determining concentration.

Gas Chromatography (GC) Method Development and Validation

Method Development: The development of a GC method involves optimizing several parameters to achieve good resolution, sensitivity, and reproducibility.

Column Selection: A capillary column would be preferred over a packed column for its higher separation efficiency. thermofisher.com The choice of stationary phase is critical. A mid-polarity phase, such as one containing cyanopropyl groups, or a standard non-polar phase like a 5% phenyl-polydimethylsiloxane, could be suitable. thermofisher.com

Injector and Detector: A split/splitless injector is commonly used. obrnutafaza.hr For detection, a Flame Ionization Detector (FID) offers universal response to organic compounds, while a Mass Spectrometer (MS) provides definitive identification and enhanced sensitivity, especially for trace analysis. obrnutafaza.hrthermofisher.com

Temperature Program: The oven temperature program would start at a relatively low temperature to separate volatile impurities, then ramp up to elute the target compound and any higher-boiling impurities. obrnutafaza.hr

Carrier Gas: Inert gases like helium, nitrogen, or argon are used as the mobile phase. thermofisher.com

A hypothetical set of GC parameters for the analysis of this compound is presented in Table 1.

Table 1: Representative Gas Chromatography Method Parameters

| Parameter | Condition | Rationale |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high resolution for complex mixtures. |

| Carrier Gas | Helium | Inert and provides good efficiency. thermofisher.com |

| Flow Rate | 1.0 mL/min (Constant Flow) | Typical for capillary columns to ensure reproducible retention times. thermofisher.com |

| Injector | Split/Splitless, 250 °C | Ensures complete volatilization of the sample. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Separates volatiles and ensures elution of the analyte and less volatile components. |

| Detector | FID at 300 °C or MS (Scan range 40-400 m/z) | FID for quantification, MS for identification and high sensitivity. obrnutafaza.hr |

Validation: Method validation would be performed according to ICH guidelines, assessing parameters such as precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). youtube.comnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique in pharmaceutical analysis for its precision and applicability to a broad range of compounds. wjpmr.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. chromatographyonline.comnih.gov This approach is well-suited for analyzing this compound.

Method Development: Developing a robust HPLC method requires careful selection of the column, mobile phase, and detector. phenomenex.com

Stationary Phase: A C18 column is a common starting point for RP-HPLC, offering excellent hydrophobic retention. nih.govecetoc.org Columns with low silanol (B1196071) activity are preferable to minimize peak tailing for basic compounds like this amine. sielc.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.comnih.gov Acetonitrile is often preferred for its low viscosity and UV transparency. chromatographyonline.com To ensure good peak shape for the basic amine, the pH of the aqueous portion of the mobile phase is controlled with a buffer or an acid modifier. Phosphoric acid or formic acid (for MS compatibility) are common choices. sielc.com

Detection: A UV detector is commonly used for quantitative analysis, with the wavelength selected based on the analyte's UV absorbance spectrum. google.com

An example of a reverse-phase HPLC method suitable for a related compound involves a mobile phase of acetonitrile, water, and phosphoric acid, which could be adapted for this compound. sielc.com

Validation: The developed HPLC method must be validated to ensure it is fit for its intended purpose. wjpmr.com Validation confirms the method's selectivity, linearity, range, precision, accuracy, and robustness. youtube.compharmascholars.com

Linearity: Establishes that the detector response is directly proportional to the analyte concentration over a specific range. youtube.com

Precision: Assesses the closeness of agreement among a series of measurements, typically expressed as the relative standard deviation (%RSD). youtube.com

Accuracy: Measures the closeness of the test results to the true value, often determined through recovery studies. youtube.com

LOD and LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively. youtube.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. nih.gov

A summary of typical validation parameters for an HPLC method is provided in Table 2.

Table 2: Representative HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | ≥ 0.997 | Confirms correlation between concentration and response. nih.gov |

| Precision (%RSD) | ≤ 2.0% | Ensures repeatability of the measurement. youtube.com |

| Accuracy (% Recovery) | 98.0 - 102.0% | Demonstrates the method's correctness. nih.gov |

| LOD | Signal-to-Noise Ratio of 3:1 | Defines the lowest detectable concentration. youtube.com |

| LOQ | Signal-to-Noise Ratio of 10:1 | Defines the lowest quantifiable concentration. youtube.com |

| Robustness | %RSD ≤ 2.0% after minor changes | Shows reliability during normal usage. nih.gov |

Electrochemical Methods (if applicable to its redox properties)

While no specific electrochemical methods for this compound were found in the surveyed literature, the presence of a tertiary amine group suggests potential electroactivity. Tertiary amines can undergo oxidation at an electrode surface. A study on a different molecule, 10-[4′-(N-diethylamino)butyl]-2-chlorophenoxazine, which also contains a diethylamino group, demonstrated two distinct oxidation waves using cyclic voltammetry. researchgate.net This indicates that the N-diethylamino moiety can be oxidized.

Therefore, an electrochemical detector coupled with HPLC could potentially be used for the sensitive detection of this compound. The method would rely on the oxidation of the tertiary nitrogen atom at a specific applied potential, generating a current that is proportional to the analyte's concentration. This approach can offer high sensitivity and selectivity, particularly for analytes that lack a strong UV chromophore. google.com

Spectroscopic Analytical Techniques for Trace Analysis (e.g., hyphenated techniques)

For trace-level analysis, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying trace amounts of organic compounds in complex matrices. nih.gov An LC-MS/MS method for this compound would involve:

LC Separation: An HPLC system, likely using a reversed-phase column as described in section 7.1.2, separates the target analyte from other components in the sample. Using formic acid as a mobile phase modifier would make it compatible with mass spectrometry. sielc.com

Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode would be highly effective, as the tertiary amine group is readily protonated to form a stable [M+H]⁺ ion.

MS/MS Detection: In the tandem mass spectrometer, the [M+H]⁺ ion is selected (quadrupole 1), fragmented (quadrupole 2), and specific fragment ions are monitored (quadrupole 3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (ppm or ppb). thermofisher.comresearchgate.net Derivatization can sometimes be employed to further enhance sensitivity if required. researchgate.net

While rotational spectroscopy has been used to study the conformational behavior of the related, simpler molecule N-ethylformamide, this technique is primarily for fundamental structural studies rather than routine quantitative analysis. nih.gov

Quality Control and Purity Standards in Research and Synthesis

Ensuring the quality and purity of this compound used in research is critical for the reliability and reproducibility of experimental results.

Certificate of Analysis (COA): In a research context, the primary document establishing quality is the Certificate of Analysis (COA) provided by the supplier. simsonpharma.com Reputable chemical suppliers like Simson Pharma and Sigma-Aldrich provide COAs that specify the compound's identity and purity, which is often determined by GC or HPLC. simsonpharma.comsigmaaldrich.com Purity levels for commercial research-grade this compound are typically specified, for instance, as ≥95%. sigmaaldrich.com For some related compounds, purities of ≥99.0% as determined by GC are available. sigmaaldrich.cn

Purification in Synthesis: During the synthesis of related compounds, quality control is implemented to minimize impurities. For example, a patent for a similar pyrrole (B145914) derivative describes purification by crystallization from an organic solvent to reduce the content of a specific "desethyl" impurity to below 0.07%. google.com Such purification steps are crucial for producing a final product that meets the stringent purity requirements for its intended application.

Regulatory Standards: For specific applications, analytical methods may need to be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov Furthermore, standardized test methods, such as those from the US EPA for semivolatile organic compounds by GC-MS, provide a framework for developing and implementing reliable analytical procedures, although they are intended as guidance that laboratories adapt into their own standard operating procedures. epa.gov

Synthesis and Academic Research Applications of N 2 Diethylamino Ethyl Formamide Derivatives and Analogues

Modifications of the Formamide (B127407) Group

The formamide group (–NHCHO) is a critical functional component of N-(2-(Diethylamino)ethyl)formamide, offering several avenues for chemical modification. These transformations are pivotal for altering the compound's electronic properties, hydrogen-bonding capabilities, and reactivity.

Key modifications include:

Hydrolysis: Under acidic or basic conditions, the formamide group can be hydrolyzed to yield N,N-diethylethylenediamine and formic acid. This fundamental reaction serves as a method to cleave the formyl group and generate the parent diamine, which can then be used in subsequent synthetic steps.

Reduction: The formyl group can be reduced to a methyl group, converting the N-formamide into an N-methyl amine. This transformation, typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄), fundamentally alters the nature of the nitrogen atom, converting a neutral amide into a more basic tertiary amine. This change significantly impacts the molecule's acid-base properties and its potential to engage in different biological or chemical interactions.

Conversion to Carboxamides: The formamide moiety can be conceptually replaced by other acyl groups to form a range of N-acyl derivatives (carboxamides). While direct conversion can be challenging, a common synthetic route involves the hydrolysis of the formamide to the free amine, followed by acylation with a desired acid chloride or anhydride. This approach allows for the introduction of a vast array of functional groups, tailoring the molecule for specific applications. For instance, creating carboxamides from aromatic or heterocyclic carboxylic acids has been a key strategy in medicinal chemistry. nih.gov

These modifications are summarized in the table below:

| Modification Type | Reagents/Conditions | Product Functional Group | Key Outcome |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Primary Amine (-NH₂) | Removal of the formyl group |

| Reduction | LiAlH₄ or similar hydrides | N-Methyl Amine (-NHCH₃) | Increased basicity; conversion of amide to amine |

| Acylation (via amine) | RCOCl, base | Carboxamide (-NHCOR) | Introduction of diverse functional groups (R) |

Modifications of the Diethylaminoethyl Chain

The diethylaminoethyl portion of the molecule provides a scaffold that can be systematically altered to fine-tune steric bulk, basicity, and lipophilicity. Research into analogous compounds has explored variations in both the N,N-diethyl group and the ethyl linker.

Modification of the Ethylene Bridge: The two-carbon linker between the nitrogen atoms can be extended or shortened. Synthesizing analogues with propyl (three-carbon) or butyl (four-carbon) chains instead of the ethyl bridge alters the spatial relationship between the formamide and the tertiary amine functionalities. This can be critical in applications where the molecule must fit into a specific binding pocket or chelate a metal ion.

Quaternization of the Tertiary Amine: The tertiary nitrogen of the diethylamino group can be alkylated, for example with an alkyl halide like methyl iodide, to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, transforming the molecule into a cationic species. This change dramatically increases hydrophilicity and alters how the molecule interacts with negatively charged biological structures or surfaces.

Synthesis of Dimeric or Polymeric Analogues for Specific Research Applications

Moving beyond monomeric structures, researchers have synthesized dimeric and proposed polymeric analogues to create molecules with enhanced binding capabilities or novel material properties. These larger structures often exhibit cooperative effects, where the combined presence of multiple units leads to properties not observed in the monomer.

A notable strategy involves linking two monomer units together. Research on related N-methylquindoline carboxamides has shown the successful synthesis of dimeric structures. nih.gov These "bis analogues" were created by linking two monomer units through the carboxamide nitrogen, or in an "N-N linked" fashion. nih.gov Such dimeric compounds were found to possess significantly different biological activity profiles compared to their monomeric counterparts, with some showing enhanced cytotoxic effects in cell-based assays. nih.gov

Examples of Dimerization Strategies:

| Linkage Type | Conceptual Linking Reagent | Resulting Dimer Structure | Potential Application |

| Carboxamide Linker | Dicarboxylic acid chloride | Monomers joined by a dicarboxamide bridge | Probes with enhanced binding affinity |

| N-N Linkage | Dihaloalkane | Terminal amines of two monomers joined by an alkyl chain | Creation of multivalent ligands |

While specific examples of polymeric this compound are not prominent in the literature, the synthesis of such polymers is conceptually feasible. Functional groups could be introduced onto the monomer that would allow for polymerization reactions, leading to novel materials for applications such as ion-exchange resins or specialized coatings.

Comparative Studies of Analogues for Structure-Reactivity Relationships

A cornerstone of chemical and pharmaceutical research is the systematic comparison of analogues to establish clear structure-reactivity relationships (SRRs). By making small, defined changes to a molecule's structure and measuring the resulting effect on its chemical reactivity or biological activity, researchers can build a predictive understanding of its function.

In a study of quindoline (B1213401) derivatives, where the N-(2-diethylamino)ethyl)carboxamide side chain was a key feature, clear SRRs were established. nih.gov The study compared a series of monomeric and dimeric compounds for their cytotoxic activity against various cell lines.

Key Findings from a Comparative Study: nih.gov

| Compound Type | Structural Modification | Observed Activity | Inference |

| Monomer | Addition of a 4-methyl group to the core | Several-fold increase in potency | Small structural changes can significantly impact activity. |

| Dimer | Linked through the carboxamide | More cytotoxic than corresponding monomers | Dimerization can enhance biological effect. |

| Dimer | N-N linked dimer | Generally less potent than monomers | The nature of the linker is critical to activity. |

| Dimer | Tetracationic N-N linked dimer | Exceptionally potent | Introduction of multiple charges can dramatically alter properties. |

These findings underscore the principle that molecular potency and mechanism are highly sensitive to structural modifications. Such comparative studies are essential for optimizing lead compounds in drug discovery and for designing molecules with tailored reactivity for materials science or catalysis.

Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues are indispensable tools for elucidating reaction mechanisms and metabolic pathways. By replacing an atom in a molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), scientists can trace the path of the labeled atom through a chemical or biological process. bldpharm.com

The synthesis of an isotopically labeled version of this compound would allow for detailed mechanistic investigations. bldpharm.com

Potential Labeling Strategies and Applications:

¹³C-labeled Formyl Group: Synthesizing the molecule using ¹³C-labeled formic acid would place the isotopic label on the formyl carbon. This would be invaluable for studying reactions involving the formamide group, such as hydrolysis or decomposition, using ¹³C NMR spectroscopy or mass spectrometry to track the fate of the formyl carbon.

Deuterium-labeled Ethyl Groups: Using deuterated ethyl iodide to prepare the diethylamine (B46881) precursor would place deuterium (B1214612) labels on the ethyl chains. This could be used to study the kinetic isotope effect in reactions involving the cleavage of a C-H bond on the ethyl group, providing insight into the rate-determining step of a reaction.

¹⁵N-labeled Amide: Starting the synthesis with ¹⁵N-labeled ethylenediamine (B42938) would place the label on the formamide nitrogen. This would allow researchers to unambiguously follow the nitrogen atom in metabolic studies or complex chemical transformations.

While specific studies detailing the use of labeled this compound are not widely published, the application of this technique is a standard and powerful method in advanced chemical research for providing definitive evidence of reaction pathways. bldpharm.com

Future Research Directions and Emerging Areas for N 2 Diethylamino Ethyl Formamide

Exploration of Novel Catalytic Roles

While not extensively documented as a catalyst itself, the molecular structure of N-(2-(Diethylamino)ethyl)formamide suggests its potential in catalytic applications. The tertiary amine moiety can function as a base or a nucleophilic catalyst, analogous to how related amines like diethylamine (B46881) are used in reactions such as tandem Knoevenagel-Michael condensations. researchgate.net The formamide (B127407) group can participate in hydrogen bonding, potentially influencing the stereoselectivity or transition state of a reaction.

Future research could explore its efficacy as:

A co-catalyst or an organocatalyst in base-mediated reactions.

A ligand for metal-catalyzed processes, where the dual functionality of the amine and the formamide's oxygen atom could form stable complexes with metal centers.

A phase-transfer catalyst, leveraging its ability to interact with both organic and inorganic reagents.

Integration into Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The physical properties of this compound, such as its high boiling point and status as a liquid at room temperature, make it a suitable candidate for use in such systems. sigmaaldrich.com

Emerging areas of investigation include:

High-Boiling Point Solvent: Its use as a solvent in continuous reactors where elevated temperatures are required, replacing other high-boiling polar aprotic solvents.

Reagent Delivery: As a liquid, it can be precisely pumped and mixed in microreactors, allowing for controlled stoichiometry and reaction times when used as a building block in a multi-step continuous synthesis.

In-line Catalyst/Scavenger: Its potential catalytic properties could be harnessed in a packed-bed flow reactor, or it could be used as a scavenger to remove acidic byproducts from a continuous stream.

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry encourage the use of safer reagents, the reduction of waste, and the development of more environmentally benign processes. orientjchem.org Future research can focus on both the sustainable synthesis of this compound and its application as a green chemical.

Sustainable Synthesis: Current industrial methods for producing similar formamides, like N,N-diethylformamide, utilize reactions such as the combination of diethylamine with methyl formate (B1220265), a process noted for its simplicity and low cost. google.comwikipedia.org Another approach involves reacting diethylamine with formic acid, sometimes accelerated with microwave heating. google.com Applying these catalyst-free or efficient catalytic methods to the synthesis of this compound could offer a greener alternative to more traditional, multi-step routes.

Utilization as a Green Solvent: There is a significant industrial and academic push to replace traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) due to toxicity concerns. nih.gov this compound shares some solvent properties with these compounds but may present a better environmental profile. Research is needed to characterize its solvency power for a range of compounds and to assess its biodegradability and lower toxicity, positioning it as a potential green solvent. nih.gov

| Potential Green Chemistry Approach | Rationale |

| Synthesis via Formic Acid/Methyl Formate | Reduces the need for harsh acylating agents and complex catalysts, minimizing waste and improving atom economy. researchgate.netgoogle.comgoogle.com |

| Use as a Biodegradable Solvent | Potential to replace hazardous solvents like DMF and NMP in certain applications, reducing environmental impact. orientjchem.orgnih.gov |

| Microwave-Assisted Synthesis | Can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. google.com |

Advanced Materials Science Applications (e.g., as a monomer or building block in functional materials)

One of the most promising future directions for this compound is in materials science. It has been identified as a potential material building block and an organic monomer for creating Covalent Organic Frameworks (COFs). bldpharm.com COFs are porous, crystalline polymers with applications in gas storage, catalysis, and sensing.

The bifunctionality of the molecule is key to its potential as a monomer:

The formamide group can be a reactive site for polymerization or can be hydrolyzed to a primary amine for further functionalization.

The tertiary amine group can impart pH-responsiveness to the resulting polymer.

This is analogous to how similar amine-containing monomers, such as 2-(N,N-Diethylamino)-ethylmethacrylate (DEAEMA), are used to create "smart" polymers and hydrogels that change their properties in response to pH changes. specialchem.compolysciences.com Future work could focus on synthesizing and characterizing novel polymers, hydrogels, and frameworks derived from this compound for applications in drug delivery, smart coatings, and separation technologies.

Expanding its Role in Complex Organic Synthesis

This compound and its derivatives are already valuable intermediates in the synthesis of complex, biologically active molecules. A prominent example is its role in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. google.com In this synthesis, a pyrrole (B145914) derivative of N-(2-(diethylamino)ethyl)amide is formylated before being condensed with an oxindole (B195798) component. google.com

This demonstrates the utility of the N-(2-(diethylamino)ethyl)amide moiety as a strategic building block for:

Introducing Basic Side Chains: The diethylaminoethyl group is often incorporated into pharmaceutical compounds to enhance solubility or to facilitate interaction with biological targets.

A Versatile Handle for Formylation: The formamide group serves as a precursor to an aldehyde, which is a versatile functional group for C-C bond formation, as seen in the Sunitinib synthesis. google.com